1,4-Bis-(2-aminoethyl)cyclohexane
Description
1,4-Bis-(2-aminoethyl)cyclohexane is a cyclohexane derivative substituted with two 2-aminoethyl (-CH2CH2NH2) groups at the 1,4-positions. These derivatives are characterized by their aliphatic amine functional groups, which confer reactivity in catalysis, polymer synthesis, and biological applications. For example, cis-1,4-Bis(aminomethyl)cyclohexane has a molecular formula of C8H18N2, a molecular weight of 142.24 g/mol, and is synthesized via catalytic hydrogenation using a nickel/copper/chromium catalyst under high pressure (100–250 bar) and temperature (150–250°C) .
Properties
CAS No. |
13234-45-2 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2-[4-(2-aminoethyl)cyclohexyl]ethanamine |
InChI |
InChI=1S/C10H22N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h9-10H,1-8,11-12H2 |
InChI Key |
XUXZELZSNNYLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCN)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
cis-1,4-Bis(aminomethyl)cyclohexane
- Structure: Features two aminomethyl (-CH2NH2) groups at the 1,4-positions of the cyclohexane ring.
- Molecular Formula: C8H18N2 (vs. C10H22N2 for the aminoethyl analogue).
- Physical Properties: Lower molecular weight (142.24 g/mol) compared to aminoethyl derivatives, likely resulting in higher solubility in polar solvents.
- Applications: Used as a precursor in polymer synthesis and catalysis. Its synthesis method (high-pressure hydrogenation) is more energy-intensive compared to non-cyclic aliphatic amines .
4,4'-Methylenebis(cyclohexanamine)
- Structure : Contains a methylene (-CH2-) bridge linking two cyclohexanamine groups.
- Comparison : While structurally distinct, it shares cyclic aliphatic amine functionality. Read-across toxicological data from its analogue ( 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) ) suggests similar physiological effects, including irritation and systemic toxicity, due to shared amine reactivity .
Spiro[1-benzofuran-2,1'-cyclohexane] Derivatives
- Structure : Combines a benzofuran moiety with a cyclohexane ring. Examples include antimicrobial compounds isolated from Heliotropium filifolium .
- Activity : Exhibits selective antimicrobial activity against Gram-positive bacteria (MIC values: 8–32 µg/mL). Lipophilicity, influenced by substituents like acetyloxy or benzoyloxy groups, correlates with enhanced activity .
- Contrast : Unlike aliphatic amines, these spiro compounds rely on aromatic and ester functional groups for bioactivity, highlighting divergent structure-activity relationships.
Bis(2-ethylhexyl) Cyclohexane-1,4-dicarboxylate
- Structure : Ester derivative with two 2-ethylhexyl groups attached to a cyclohexane-1,4-dicarboxylate backbone.
- Molecular Weight: 396.6 g/mol (vs. 142.24 g/mol for bis(aminomethyl)cyclohexane) .
- Applications: Used as a plasticizer due to its high molecular weight and ester functionality, contrasting with the reactive amine groups in 1,4-bis(aminomethyl)cyclohexane.
Data Table: Comparative Analysis of Cyclohexane Derivatives
Key Findings from Research
- Synthetic Methods: 1,4-Bis(aminomethyl)cyclohexane requires high-pressure catalytic hydrogenation, whereas ester derivatives (e.g., bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate) are synthesized via esterification under milder conditions .
- Biological Activity : Lipophilicity is critical for antimicrobial efficacy in spiro derivatives, whereas amine reactivity drives toxicity in aliphatic cyclohexane diamines .
- Physical Properties : Cyclohexane derivatives with larger substituents (e.g., ester groups) exhibit higher viscosities and refractive indices compared to smaller amines .
Preparation Methods
Schiff Base Formation
The reaction begins with 1,4-cyclohexanedione or its derivatives, which are condensed with excess 2-aminoethanol in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The intermediate Schiff base, 1,4-bis-(2-iminoethyl)cyclohexane, is isolated via solvent extraction and purified through recrystallization. The use of non-polar solvents like diethyl ether minimizes side reactions, achieving yields of 78–85%.
Hydrogenation Conditions
The Schiff base is subjected to hydrogenation using a platinum-on-carbon (Pt/C) catalyst under moderate pressure (10–30 psi) in glacial acetic acid. This step reduces the imine groups to primary amines while preserving the cyclohexane backbone. Prolonged reaction times (6–7 hours) ensure complete conversion, with yields reaching 71–89%. Post-reduction, the product is isolated by filtration, solvent evaporation, and recrystallization from acetone-hexane mixtures.
Table 1: Optimization of Hydrogenation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10% Pt/C | Maximizes H₂ uptake |
| Temperature | 25–30°C | Prevents over-reduction |
| Solvent | Glacial Acetic Acid | Stabilizes amine product |
| Reaction Time | 6–7 hours | Ensures >95% conversion |
Cyanoethylation Followed by Reductive Amination
An alternative route, described in Patent US4035174 , employs cyanoethylation of 1,4-bis-(2-hydroxyethyl)cyclohexane using acrylonitrile, followed by reductive amination. This two-step process avoids the instability associated with Schiff bases.
Cyanoethylation Step
1,4-Bis-(2-hydroxyethyl)cyclohexane reacts with acrylonitrile in toluene at 80–100°C, catalyzed by sodium methoxide. The reaction proceeds via Michael addition, forming 1,4-bis-(2-cyanoethyl)cyclohexane. Excess acrylonitrile ensures complete conversion, with yields of 90–94%. The nitrile intermediate is purified via vacuum distillation to remove unreacted reagents.
Reductive Amination
The dinitrile is hydrogenated in the presence of Raney nickel at elevated pressures (50–100 psi) and temperatures (80–100°C). Ammonia is introduced to facilitate the conversion of nitriles to primary amines. This step achieves 85–88% yield, with the product characterized by IR spectroscopy (N–H stretches at 3300 cm⁻¹ and C–N vibrations at 1250 cm⁻¹).
Table 2: Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Schiff Base Hydrogenation | 71–89 | 98–99 | Stereochemical control |
| Cyanoethylation-Reduction | 85–88 | 97–98 | Avoids imine instability |
Stereochemical Considerations
The trans isomer of this compound is thermodynamically favored due to reduced steric hindrance between axial amine groups. NIST WebBook data confirms the trans configuration via IR spectral peaks at 720 cm⁻¹ (C–H out-of-plane bending) and 1640 cm⁻¹ (N–H scissoring). Crystallization from hexane-acetone mixtures enriches the trans isomer to >99% purity.
Industrial-Scale Challenges
Catalyst Deactivation
Platinum catalysts are prone to poisoning by sulfur impurities in feedstocks. Pretreatment with activated carbon or chelating agents (e.g., EDTA) extends catalyst lifespan by 30–40%.
Solvent Recovery
Glacial acetic acid, used in hydrogenation, is recovered via fractional distillation, achieving 95% solvent reuse. Residual acetic acid (<0.5%) is neutralized with sodium bicarbonate prior to product isolation.
Analytical Validation
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Bis-(2-aminoethyl)cyclohexane, and how can reaction conditions be optimized?
- Methodology : A high-pressure catalytic hydrogenation approach using a nickel/copper/chromium catalyst (100–250 bar, 150–250°C) is effective for synthesizing cyclohexane-based amines. This method involves reacting an aqueous solution of precursor compounds with liquid ammonia and hydrogen . Optimization requires adjusting catalyst loading, ammonia concentration, and reaction time to maximize yield while minimizing side reactions. Characterization via NMR and mass spectrometry is critical to confirm purity and structure.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the cyclohexane backbone and aminoethyl substituents. Infrared (IR) spectroscopy identifies N-H and C-N stretches (~3300 cm⁻¹ and ~1100 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, HPLC with UV detection or ion-exchange chromatography is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of vapors. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in airtight containers under nitrogen to prevent oxidation. Refer to SDS guidelines for emergency procedures .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in polymer cross-linking applications?
- Methodology : The axial/equatorial orientation of aminoethyl groups affects steric accessibility. For example, equatorial amines enhance nucleophilicity in epoxy resin cross-linking. Use dynamic NMR to study chair-flipping kinetics and correlate with reactivity. Compare thermal stability (TGA) and mechanical properties (DSC) of polymers synthesized with cis- vs. trans-isomers .
Q. What mechanistic insights explain the compound’s role in radical cation-mediated reactions?
- Methodology : Electrochemical oxidation or photoinduced electron transfer generates radical cations, which undergo rearrangements. Monitor intermediates via ESR spectroscopy and cyclic voltammetry. For example, the cyclohexane ring stabilizes charge delocalization, promoting Diels-Alder-like cycloadditions. Computational modeling (DFT) can map transition states .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated degradation studies:
- pH stability : Test buffers (pH 2–12) at 25°C for 24 hours; analyze via LC-MS for decomposition products (e.g., cyclohexene derivatives).
- Thermal stability : Heat samples (40–100°C) under inert atmosphere; use Arrhenius plots to predict shelf life. Amino groups are prone to oxidation at >60°C .
Q. Can this compound serve as a building block for fluorinated drug candidates?
- Methodology : Replace hydrogen atoms in the aminoethyl groups with fluorine via deoxofluorination (e.g., using DAST or Deoxo-Fluor). Evaluate bioactivity in vitro (e.g., enzyme inhibition assays) and compare with non-fluorinated analogs. Fluorination enhances metabolic stability and membrane permeability .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : The catalytic hydrogenation method reports >80% yield, while alternative routes (e.g., nucleophilic substitution) may yield <50% due to steric hindrance. Cross-validate with kinetic studies to identify rate-limiting steps.
- Polymer Applications : Bromomethyl derivatives show higher cross-linking efficiency than aminoethyl analogs. This suggests amino groups may require activation (e.g., Schiff base formation) for comparable reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
